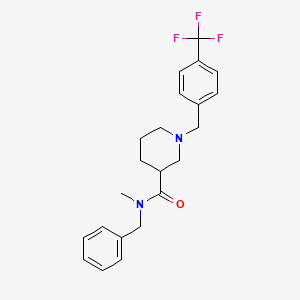

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25F3N2O and its molecular weight is 390.4 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of T.cruzi-IN-1 is the Trypanosoma cruzi parasite, which is responsible for Chagas disease . The compound is a novel, non-toxic inhibitor of this parasite .

Mode of Action

T.cruzi-IN-1 interacts with the parasite’s cysteine protease, cruzain , which plays key roles in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Inhibition of this validated target may lead to the development of novel drugs for the treatment of Chagas disease .

Biochemical Pathways

The compound’s interaction with cruzain affects various biochemical pathways within the parasite. For instance, it impacts the parasite’s ability to acquire nutrients, differentiate, evade the host’s immune system, and invade host cells The exact biochemical pathways affected by T

Pharmacokinetics

The pharmacokinetic properties of TIt is known that the compound is a piperidine derivative, which suggests it may have good bioavailability

Result of Action

The result of T.cruzi-IN-1’s action is the inhibition of the Trypanosoma cruzi parasite. This inhibition can lead to a reduction in the parasite’s ability to infect host cells, thereby potentially reducing the severity of Chagas disease .

Action Environment

The efficacy and stability of T.cruzi-IN-1 can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the presence of other medications, the patient’s immune status, and the specific strain of Trypanosoma cruzi . Further research is needed to fully understand how these and other environmental factors influence the action of T.cruzi-IN-1.

Análisis Bioquímico

Biochemical Properties

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dopamine D3 receptors, which are involved in various neurological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to changes in their conformation and activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the synthesis of certain proteins and enzymes, thereby altering cellular metabolism and function. These effects can lead to changes in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, depending on the context, and can also influence the expression of genes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound exhibits significant activity only above a certain concentration. Toxic effects at high doses can include cellular damage, apoptosis, and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can affect the synthesis and degradation of metabolites, leading to changes in cellular metabolism. These interactions can have downstream effects on energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of the compound can influence its activity and function, as well as its interactions with other cellular components.

Actividad Biológica

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide, a compound with the molecular formula C22H25F3N2O and a molecular weight of 390.4 g/mol, has garnered attention in biochemical research due to its diverse biological activities. This article explores its interactions at the molecular level, cellular effects, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C22H25F3N2O

- Molecular Weight : 390.4 g/mol

- CAS Number : 1350920-22-7

- Solubility : Soluble in DMSO

- Purity : Typically >98% .

This compound exhibits significant interaction with various biological targets, particularly dopamine D3 receptors. These receptors play critical roles in neurological functions, influencing behaviors such as reward and addiction .

Interaction with Receptors

Research indicates that this compound acts as an antagonist for certain chemokine receptors, notably CCR3. Studies have shown that it can inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, demonstrating its potential in treating allergic conditions .

Antiparasitic Activity

A notable application of this compound is its inhibitory effect on Trypanosoma cruzi, the causative agent of Chagas disease. It has been identified as a non-toxic inhibitor, suggesting potential for therapeutic development against parasitic infections .

Antiviral Properties

In addition to antiparasitic activity, this compound has shown promise as an antiviral agent. It belongs to a class of compounds that have demonstrated efficacy against influenza viruses through mechanisms that disrupt viral fusion processes .

Case Studies and Research Findings

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways and gene expression. It affects protein synthesis and enzyme activity, leading to alterations in cell growth, differentiation, and apoptosis . For instance, it has been observed to impact the synthesis of proteins involved in metabolic pathways.

Aplicaciones Científicas De Investigación

Therapeutic Potential

N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide is structurally related to several bioactive compounds that target various therapeutic areas:

- Anti-cancer Activity : Compounds with similar piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine derivatives have been reported to exhibit significant antiproliferative effects on various cancer cell lines, including breast and ovarian cancers . The introduction of substituents like trifluoromethyl can enhance these effects by improving binding affinity to target receptors.

- Neurological Disorders : Piperidine derivatives are often explored for their neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems makes them potential candidates for treating conditions such as depression and anxiety disorders.

Structure-Activity Relationships (SAR)

Research into the SAR of benzylpiperidine derivatives has revealed that modifications at specific positions can significantly influence biological activity. For example:

- Binding Potency : Studies have demonstrated that introducing N-(alkyl)benzyl substitutions can enhance the binding potency of these compounds to specific receptors, such as chemokine receptors involved in inflammatory processes .

- Selectivity : The trifluoromethyl group has been noted for its ability to improve selectivity towards certain biological targets while minimizing off-target effects.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Starting Materials : Synthesis often begins with commercially available piperidine derivatives.

- Reactions : Common reactions include:

- Knoevenagel Condensation : This method can be used to introduce the benzyl moiety effectively.

- Amidation Reactions : These are crucial for attaching the carboxamide functional group to the piperidine ring.

- Purification Techniques : High-performance liquid chromatography (HPLC) is typically employed to ensure high purity levels necessary for biological testing.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of piperidine-based compounds:

- A recent study highlighted the development of benzoylpiperidine derivatives that acted as reversible inhibitors of monoacylglycerol lipase (MAGL), showcasing their potential in treating obesity and other metabolic disorders .

- Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to inhibit chemokine receptor-mediated pathways, which are crucial in various inflammatory diseases .

Propiedades

IUPAC Name |

N-benzyl-N-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O/c1-26(14-17-6-3-2-4-7-17)21(28)19-8-5-13-27(16-19)15-18-9-11-20(12-10-18)22(23,24)25/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRGUHHPKHWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.